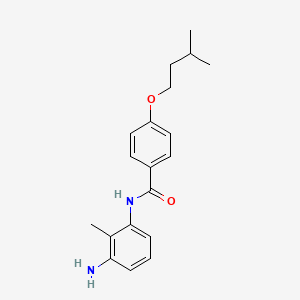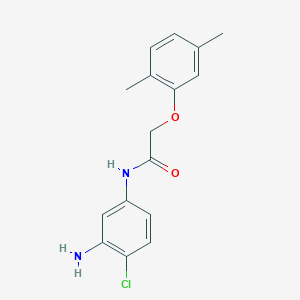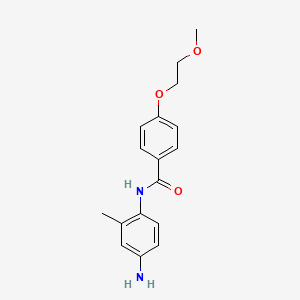
4-Fluoro-3-(trifluoromethyl)benzenesulfonamide
説明
4-Fluoro-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5F4NO2S . It is a solid substance that is white to yellow in color . The IUPAC name for this compound is 4-fluoro-3-(trifluoromethyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide is 1S/C7H5F4NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) . This code provides a specific representation of the molecule’s structure, including the positions of the fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethyl)benzenesulfonamide has a molecular weight of 243.18 and 307.25 . It is a solid at room temperature . .科学的研究の応用
Synthesis of Novel Compounds
- A study by Ta-n (2015) discusses the synthesis of novel N-substituted phenyl benzenesulfonylureas using 4-Fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide. These compounds have potential applications in various chemical syntheses (Gegen Ta-n, 2015).
Development of Analgesic Agents
- A 2015 study by Lobo et al. elaborates on the synthesis of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides. These compounds showed promising anti-hyperalgesic and anti-edematogenic effects, comparable to Celecoxib, in a pathological pain model in mice (M. M. Lobo et al., 2015).
Inhibition of Carbonic Anhydrase
- Bilginer et al. (2019) report the synthesis of compounds incorporating benzenesulfonamide moieties with potent inhibitory effects on human carbonic anhydrase isoforms. The 4-fluoro substituted derivative was particularly effective, suggesting potential medical applications (S. Bilginer et al., 2019).
Fluorination Agents
- Umemoto, Yang, and Hammond (2021) reviewed the development of various N-F fluorinating agents, highlighting their importance in research areas where fluorinated organic compounds are desired. N-fluoro-N-alkylarenesulfonamides, which include 4-fluoro-3-(trifluoromethyl)benzenesulfonamide derivatives, are noted for their ease of handling (T. Umemoto, Yuhao Yang, G. Hammond, 2021).
Anti-Tumor Activity
- Research by Gul et al. (2016) on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes with fluoro substitutions, showed interesting cytotoxic activities. These findings indicate potential for further anti-tumor activity studies (H. Gul et al., 2016).
Crystal Structure Analysis
- The crystal structures of compounds closely related to 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide have been investigated. Suchetan et al. (2015) analyzed two compounds, focusing on their packing patterns and intermolecular interactions, which are key in understanding their chemical behavior (P. Suchetan et al., 2015).
Nonsteroidal Progesterone Receptor Antagonists
- Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including 3-trifluoromethyl derivatives, as novel nonsteroidal progesterone receptor antagonists. These compounds could have significant implications for treating diseases like breast cancer and uterine leiomyoma (Ayumi Yamada et al., 2016).
Sensing Applications
- Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for fluorometric detection of metal ions. This derivative could effectively detect Hg2+ ions, demonstrating its potential as a selective sensor (Ebru Bozkurt, H. Gul, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with it are P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANYMHEGRILIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651263 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1008304-87-7 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008304-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)



![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)



![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385089.png)


